REACTION_CXSMILES
|
[C:1]1(=O)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[C:2]1=O.[NH2:15][C:16]1[C:21]([N+]([O-])=O)=[CH:20][C:19]([C:25]([F:28])([F:27])[F:26])=[CH:18][C:17]=1[N+:29]([O-])=O.[H][H]>[Pd].C(O)C>[F:26][C:25]([F:27])([F:28])[C:19]1[CH:18]=[C:17]2[C:16](=[CH:21][CH:20]=1)[N:15]=[C:2]1[C:3]3[CH:4]=[CH:5][CH:6]=[C:7]4[C:12]=3[C:11]([C:1]1=[N:29]2)=[CH:10][CH:9]=[CH:8]4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
|
Name
|
2B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were hydrogenated at room temperature in 125 ml
|
Type
|
CUSTOM
|
Details
|
rose to 40° C
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with 1.2 l
|
Type
|
TEMPERATURE
|
Details
|
by refluxing the ethanolic solution for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitated product was collected
|
Type
|
CUSTOM
|
Details
|
to yield about 8 g
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C2N=C3C(=NC2=CC1)C=1C=CC=C2C=CC=C3C12)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |